3-氟-2-碘吡啶-4-羧酸

描述

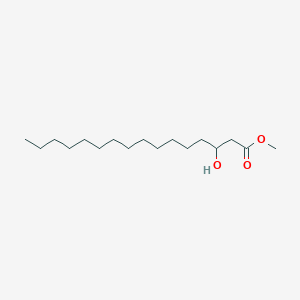

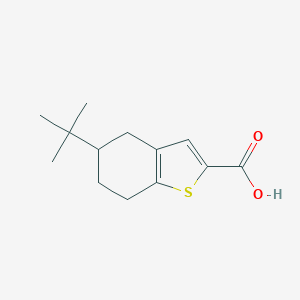

3-Fluoro-2-iodopyridine-4-carboxylic acid is a halogenated pyridine derivative that serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring both fluorine and iodine atoms, makes it a valuable building block in medicinal chemistry for the development of anticancer drugs and other therapeutic agents .

Synthesis Analysis

The synthesis of halogenated pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a related compound, was achieved through substitution and hydrolysis reactions with an optimized method yielding a total of 63.69% . Similarly, the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate involved oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, with an overall yield of about 18% . These methods highlight the complexity and the multi-step nature of synthesizing such halogenated pyridine compounds.

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-iodopyridine-4-carboxylic acid is characterized by the presence of fluorine and iodine atoms, which can significantly influence the reactivity and electronic properties of the molecule. In related compounds, the presence of fluorine has been shown to affect lactonization reactions of carboxylic acid-substituted 3-fluorodihydropyridines with electrophiles, demonstrating peculiar behavior . Additionally, the incorporation of fluoro-amino acid residues into cyclic peptides has provided reliable structural data, including bond lengths and angles, which are crucial for understanding the molecular conformation and reactivity .

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is diverse, as demonstrated by the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which was used as an intermediate for the synthesis of pentasubstituted pyridines through halogen dance reactions . The fluorine atom, in particular, can participate in various electrophilic and nucleophilic reactions due to its high electronegativity and ability to stabilize adjacent positive charges. This is evident in the peculiar behavior observed during the lactonization of 3-fluorodihydropyridine-substituted carboxylic acids with different electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-iodopyridine-4-carboxylic acid are influenced by its halogen substituents. Fluorine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds, which can enhance the bioavailability of pharmaceutical compounds. The iodine atom, being larger and heavier, can contribute to the compound's molecular weight and may affect its boiling and melting points. These properties are crucial for the compound's application in drug design and synthesis .

科学研究应用

1. 吡啶卤代物的合成和功能化

3-氟-2-碘吡啶-4-羧酸及其衍生物在合成各种卤代吡啶中具有重要价值,这些卤代吡啶是药物研究中至关重要的构建模块。例如,它们已被用于对三卤代吡啶进行区域化功能化,从而在吡啶环的特定位置选择性引入功能基团。这种功能化的灵活性为创造各种新结构提供了途径,潜在地对药物开发有价值(Bobbio & Schlosser, 2001)。

2. 抗菌剂的合成

研究表明,3-氟-2-碘吡啶-4-羧酸衍生物在合成抗菌剂方面具有潜力。具体来说,使用这些衍生物合成的吡啶羧酸已显示出良好的抗菌活性。这种应用在药物化学中对于开发新的抗生素非常重要(Egawa et al., 1984)。

3. 有机金属化学中的应用

3-氟-2-碘吡啶-4-羧酸衍生物被用于金属化研究。例如,使用这些化合物衍生的碘吡啶已被各种试剂金属化,导致多取代吡啶的合成。这些研究在有机金属化学中至关重要,有助于开发新的合成方法(Rocca et al., 1993)。

4. 手性溶剂化剂

基于3-氟-2-碘吡啶-4-羧酸的化合物已被研究用作手性溶剂化剂。这些剂对于区分各种羧酸对映体至关重要,这是立体化学和药物开发中的重要应用(Cuevas, Ballester & Pericàs, 2005)。

5. 功能化隐形眼镜材料的合成

3-氟-2-碘吡啶-4-羧酸的衍生物已被研究用于生产隐形眼镜。它们被纳入软性隐形眼镜材料中,以增强这些隐形眼镜的光学和物理性能(Kim & Sung, 2015)。

属性

IUPAC Name |

3-fluoro-2-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJOHUCCVVQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376281 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-iodopyridine-4-carboxylic acid | |

CAS RN |

153035-09-7 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)